

# Thalidomide-4-NH-PEG2-COO(t-Bu) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Thalidomide-4-NH-PEG2-COO(t-Bu)

Cat. No.:

B12382860

Get Quote

# In-Depth Technical Guide: Thalidomide-4-NH-PEG2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-4-NH-PEG2-COO(t-Bu)**, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

### **Core Molecular Data**

The fundamental chemical properties of **Thalidomide-4-NH-PEG2-COO(t-Bu)** are summarized below.

| Property           | Value                                                                      |
|--------------------|----------------------------------------------------------------------------|
| Molecular Formula  | C25H33N3O8                                                                 |
| Molecular Weight   | 503.55 g/mol                                                               |
| Chemical Structure | O=C(OC(C)<br>(C)C)CCOCCOCCNC1=CC=CC(C(N2C(CC3)C<br>(NC3=O)=O)=O)=C1C2=O[1] |



## **Role in PROTAC Synthesis**

Thalidomide-4-NH-PEG2-COO(t-Bu) serves as a crucial building block for constructing Cereblon (CRBN)-based PROTACs.[1] Cereblon is a substrate receptor of the CRL4^CRBN^E3 ubiquitin ligase complex.[2] The thalidomide moiety of this intermediate acts as a ligand for Cereblon, effectively recruiting the E3 ligase. The PEG2 linker provides a flexible connection to a ligand that targets a specific protein of interest (POI), and the tert-butyl ester group is a protecting group that can be removed under acidic conditions to allow for conjugation to the POI ligand.[1]

## **Experimental Protocols**

The following outlines a generalized experimental protocol for the utilization of **Thalidomide-4-NH-PEG2-COO(t-Bu)** in the final step of a PROTAC synthesis.

Objective: To conjugate the deprotected Thalidomide-linker moiety with a ligand for a protein of interest (POI) to form the final PROTAC molecule.

#### Materials:

- Thalidomide-4-NH-PEG2-COO(t-Bu)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- POI ligand with a suitable reactive group (e.g., a carboxylic acid)
- Peptide coupling reagents (e.g., HATU, HOBt)
- A tertiary amine base (e.g., DIPEA)
- Anhydrous dimethylformamide (DMF)
- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization



#### Methodology:

- Deprotection of the tert-butyl group:
  - Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in a suitable solvent such as dichloromethane (DCM).
  - Add an excess of trifluoroacetic acid (TFA) to the solution.
  - Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or mass spectrometry.
  - Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.
- Coupling with the POI ligand:
  - In a separate flask, dissolve the POI ligand and the deprotected Thalidomide-linker intermediate in anhydrous DMF.
  - Add the peptide coupling reagents (e.g., HATU and HOBt) to the solution.
  - Add a tertiary amine base, such as DIPEA, to facilitate the reaction.
  - Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- Purification and Characterization:
  - Purify the crude PROTAC molecule using preparative HPLC.
  - Characterize the final product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.

## Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involving this molecule.





Click to download full resolution via product page

Caption: PROTAC Synthesis Workflow using Thalidomide-4-NH-PEG2-COO(t-Bu).





Click to download full resolution via product page

Caption: PROTAC-induced Protein Degradation Signaling Pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thalidomide-4-NH-PEG2-COO(t-Bu) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382860#thalidomide-4-nh-peg2-coo-t-bu-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com